molecular formula C14H16N4OS B2592743 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE CAS No. 1448045-64-4

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2592743
CAS No.: 1448045-64-4
M. Wt: 288.37
InChI Key: PPVLJWUPMIOHFK-UHFFFAOYSA-N
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE is a heterocyclic organic compound featuring a piperidine ring substituted with a thiazole moiety and a pyridine-carboxamide group. The compound’s unique combination of nitrogen- and sulfur-containing rings may confer distinct electronic and steric properties, influencing its binding affinity and selectivity compared to simpler analogs.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(12-3-1-2-6-15-12)17-11-4-8-18(9-5-11)14-16-7-10-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVLJWUPMIOHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with protein receptors, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

N-(Piperidin-4-yl)pyridine-2-carboxamide derivatives (lacking the thiazole substitution).

Thiazole-containing piperidine derivatives (without pyridine-carboxamide groups).

Bicyclic heteroaromatic systems (e.g., imidazopyridines or indoles with similar substitutions).

Pharmacological and Physicochemical Comparisons

Property N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-2-CARBOXAMIDE Analog 1 (No thiazole) Analog 2 (No pyridine-carboxamide)
Molecular Weight (g/mol) ~290 (estimated) ~220 ~265
LogP (lipophilicity) 1.8–2.3 (predicted) 1.2–1.5 2.0–2.5
Aqueous Solubility (µM) Low (<50) Moderate (~200) Low (<100)
Kinase Inhibition (IC₅₀)* 10–100 nM (varies by target) >1 µM 50–500 nM

*Hypothetical data based on structural analogs; specific targets require experimental validation.

Key Findings from Structural Studies

  • The thiazole ring enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving binding affinity compared to Analog 1 .
  • The pyridine-carboxamide group introduces hydrogen-bonding capability, critical for selectivity against off-target receptors (e.g., adenosine receptors) .
  • Piperidine flexibility allows conformational adaptation, reducing steric clashes in crowded binding pockets compared to rigid bicyclic systems .

Limitations of Current Evidence

For a rigorous comparison, experimental studies from databases like ChEMBL, PubChem, or peer-reviewed journals (e.g., Journal of Medicinal Chemistry) are essential.

Recommended Sources for Further Research

PubChem Compound Database : For physicochemical properties and bioactivity data.

Protein Data Bank (PDB) : To identify co-crystal structures of analogous compounds with target proteins.

Reaxys/Scifinder : For synthetic routes and SAR (structure-activity relationship) studies.

Biological Activity

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyridine-2-carboxamide is a thiazole-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.

Structural Characteristics

The compound features a thiazole ring linked to a piperidine moiety and a pyridine carboxamide group. The molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of approximately 270.34 g/mol. The structural arrangement enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Table 1: Structural Features and Biological Activities

Compound Name Structure Features Notable Activities
This compoundThiazole, piperidine, pyridine moietiesAntimicrobial, anti-tuberculosis
2-Methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridineImidazole instead of pyridineAntimicrobial properties
N-(1-(4-pyridin-3-yl)thiazol-2-yl)piperidinSimilar thiazole-piperidine structureAntitubercular activity

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the enzyme GyrB in Mycobacterium tuberculosis, which is crucial for bacterial DNA replication. In vitro studies have shown promising results with minimal cytotoxicity, highlighting its potential as an antitubercular agent.

Case Studies

  • Antitubercular Efficacy : A study evaluated the compound's efficacy against Mycobacterium tuberculosis strains. Results demonstrated that it significantly inhibited bacterial growth with an IC50 value indicative of strong antitubercular activity. The compound's mechanism was linked to the inhibition of DNA gyrase.
  • Antimicrobial Spectrum : Another investigation assessed the compound's effectiveness against a panel of Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum activity, suggesting its potential as a lead compound for developing new antibiotics.
  • Structure-Activity Relationship (SAR) : An SAR analysis revealed that modifications to the thiazole and piperidine components could enhance biological activity. For instance, substituents on the pyridine ring were found to influence antimicrobial potency significantly .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.
  • Piperidine Introduction : Using reductive amination to incorporate the piperidine ring.
  • Acetylation : Finalizing the structure by acetylating the piperidine derivative using acetic anhydride or acetyl chloride.

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